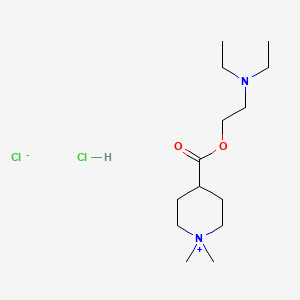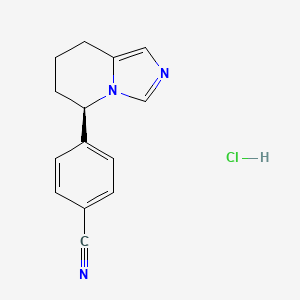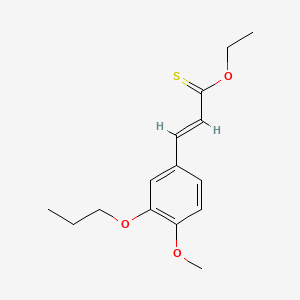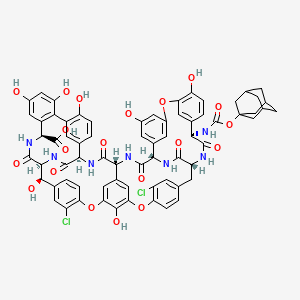
Piperidinium, 4-carboxy-1,1-dimethyl-, chloride, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sch 2161 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and the ability to undergo various chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sch 2161 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of Sch 2161 is scaled up using large reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product. The industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Sch 2161 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving Sch 2161 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products: The major products formed from the reactions of Sch 2161 depend on the specific reagents and conditions used. These products often exhibit enhanced chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
Sch 2161 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, Sch 2161 is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of Sch 2161 involves its interaction with specific molecular targets and pathways within the cell. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed understanding of its mechanism of action is crucial for developing new therapeutic strategies and improving the efficacy of existing treatments.
Comparison with Similar Compounds
Sch 2161 is compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include those with analogous structures or similar biological activities. The comparison focuses on aspects such as potency, selectivity, and safety profile, providing insights into the potential benefits of Sch 2161 over other compounds.
Conclusion
Sch 2161 is a compound of great interest due to its versatile chemical properties and wide range of applications in scientific research. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for advancing knowledge in various fields. The comparison with similar compounds further underscores its uniqueness and potential for future developments.
Properties
CAS No. |
97238-28-3 |
|---|---|
Molecular Formula |
C14H30Cl2N2O2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1,1-dimethylpiperidin-1-ium-4-carboxylate;chloride;hydrochloride |
InChI |
InChI=1S/C14H29N2O2.2ClH/c1-5-15(6-2)9-12-18-14(17)13-7-10-16(3,4)11-8-13;;/h13H,5-12H2,1-4H3;2*1H/q+1;;/p-1 |
InChI Key |
SONZNDHFRCHDAL-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)CCOC(=O)C1CC[N+](CC1)(C)C.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)









